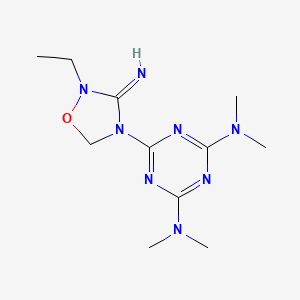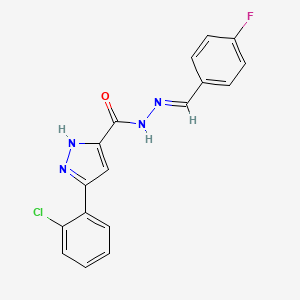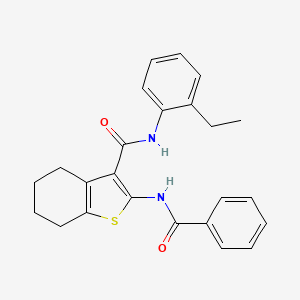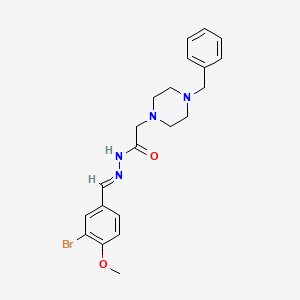
6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both triazine and oxadiazolidine rings, suggests potential for interesting chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the oxadiazolidine ring: This can be achieved by reacting an appropriate hydrazine derivative with an ethyl-substituted nitrile under acidic or basic conditions.
Introduction of the triazine ring: The oxadiazolidine intermediate is then reacted with a triazine precursor, such as cyanuric chloride, in the presence of a base like triethylamine.
Methylation: The final step involves methylation of the triazine nitrogen atoms using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxadiazolidine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imino group to an amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like triethylamine, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Oxadiazolidine N-oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its unique structure.
Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a biochemical probe, it could interact with specific proteins or nucleic acids, altering their function.
類似化合物との比較
Similar Compounds
6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of 6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine lies in its combination of the oxadiazolidine and triazine rings, which may confer unique chemical properties and reactivity compared to other triazine derivatives.
特性
分子式 |
C11H20N8O |
|---|---|
分子量 |
280.33 g/mol |
IUPAC名 |
6-(2-ethyl-3-imino-1,2,4-oxadiazolidin-4-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H20N8O/c1-6-19-8(12)18(7-20-19)11-14-9(16(2)3)13-10(15-11)17(4)5/h12H,6-7H2,1-5H3 |
InChIキー |
SPTRTPHDFLKIJJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=N)N(CO1)C2=NC(=NC(=N2)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{(1E)-1-[2-({4-[benzyl(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)-3-chlorobenzamide](/img/structure/B11673169.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673179.png)

![2-(4-Chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11673185.png)


![(4E)-5-(3-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11673214.png)
![5-({2-[2-(4-Tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11673222.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11673226.png)
![4-chloro-N-{3-[(3-methoxyphenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11673228.png)
![ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11673234.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673246.png)
![N'-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673248.png)

